![molecular formula C13H15BrFNO3 B7588695 (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid works by binding to the ARF protein and preventing its activation. This leads to the disruption of the Golgi apparatus, which is responsible for protein processing and secretion. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce the formation of tubular structures in the endoplasmic reticulum, which can further disrupt protein trafficking.
Biochemical and Physiological Effects
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a range of biochemical and physiological effects. In addition to its ability to disrupt the Golgi apparatus, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in signal transduction and membrane trafficking. (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in lab experiments is its ability to selectively disrupt the Golgi apparatus, making it a useful tool for studying protein trafficking and secretion. However, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can also have off-target effects, and its use can be limited by its low solubility and toxicity.
Future Directions
There are several potential future directions for research involving (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of ARF activity. Another potential direction is the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid as a therapeutic agent in the treatment of cancer and other diseases. Additionally, the use of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid in combination with other drugs or therapies could lead to improved treatment outcomes.
Synthesis Methods
The synthesis of (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid involves several steps, including the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride, followed by reaction with N-methyl-3-pentanolamine. The resulting product is then treated with trifluoroacetic acid to yield (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid has been widely used in scientific research due to its ability to inhibit the activity of ADP-ribosylation factor (ARF). ARF is a protein that plays a crucial role in intracellular trafficking and vesicular transport. By inhibiting ARF activity, (2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid can disrupt the Golgi apparatus, leading to the redistribution of Golgi proteins and the inhibition of protein secretion.
properties
IUPAC Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO3/c1-3-7(2)11(13(18)19)16-12(17)8-4-5-9(14)10(15)6-8/h4-7,11H,3H2,1-2H3,(H,16,17)(H,18,19)/t7-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAPFKFXNFUML-CPCISQLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.